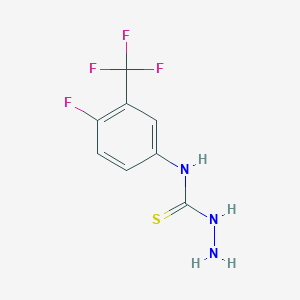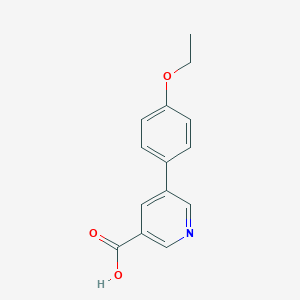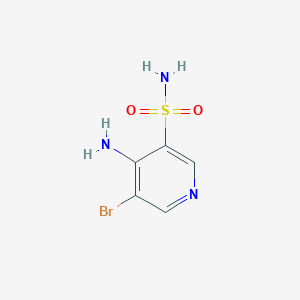
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H11NO4This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonia, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically include heating the reactants in the presence of a suitable solvent, such as ethanol, and using a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolidine, such as carboxylic acids, alcohols, and substituted esters. These products have diverse applications in chemical synthesis and pharmaceutical development .
Scientific Research Applications
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxopyrrolidine-4-carboxylate: A closely related compound with similar chemical properties and applications.
Ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Another derivative with additional benzyl substitution, offering different biological activities.
Uniqueness
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h4-5,9H,2-3H2,1H3,(H,8,10) |
InChI Key |
RJAPZHKRIKQIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


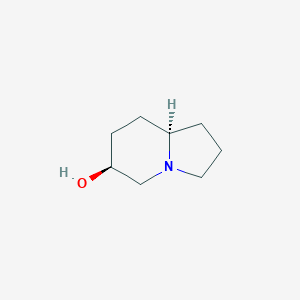
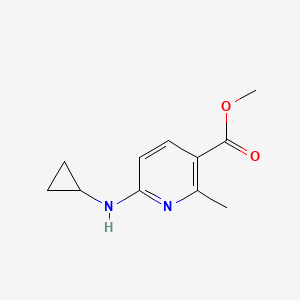
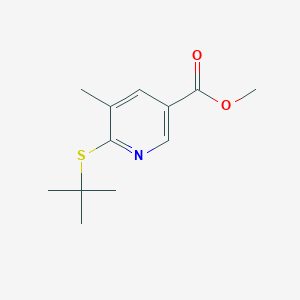
![3,6-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12995826.png)
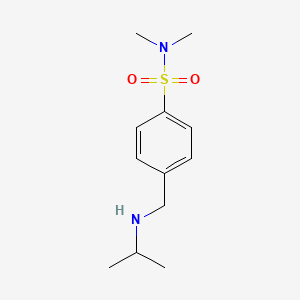
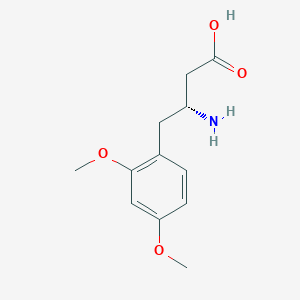
![2,7-Dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B12995844.png)
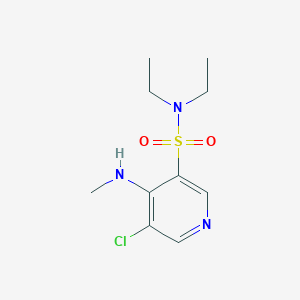

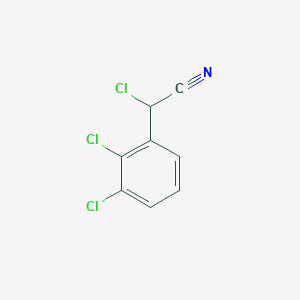
![(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12995894.png)
